Structural Elucidation and Characterization of 4-(3-Hydroxymethylphenyl)phenol: A Comprehensive Technical Guide
Structural Elucidation and Characterization of 4-(3-Hydroxymethylphenyl)phenol: A Comprehensive Technical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & Chemical Context
Biphenyl scaffolds are ubiquitous in medicinal chemistry, agrochemicals, and advanced functional materials. The compound 4-(3-Hydroxymethylphenyl)phenol (CAS: 191724-10-4), systematically named 3'-(hydroxymethyl)-[1,1'-biphenyl]-4-ol, presents a unique asymmetric biphenyl system. It features two distinct hydrogen-bonding donors: a phenolic hydroxyl group and an aliphatic hydroxymethyl group. This technical whitepaper provides a rigorous, self-validating framework for its synthesis, multi-dimensional structural elucidation, and physicochemical characterization.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
Expertise & Causality: The construction of the biphenyl core is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. This methodology is specifically selected for its exceptional chemoselectivity, high functional group tolerance, and mild thermal conditions. Crucially, it allows the C-C bond formation to proceed smoothly without requiring the tedious protection and deprotection of the sensitive phenolic and hydroxymethyl oxygen atoms[2].
Step-by-Step Protocol
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Preparation: In an oven-dried, argon-purged 100 mL Schlenk flask, add 4-bromophenol (1.0 mmol, 173 mg) and 3-(hydroxymethyl)phenylboronic acid (1.2 mmol, 182 mg).
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Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 58 mg) as the active catalyst and Potassium Carbonate (K2CO3) (2.5 mmol, 345 mg) as the base[1].
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Solvent System: Introduce a degassed biphasic mixture of Tetrahydrofuran (THF) and deionized water (4:1 v/v, 15 mL). The biphasic nature aids in dissolving both the organic substrates and the inorganic base while facilitating transmetalation.
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Reaction: Heat the mixture to reflux (80 °C) under continuous stirring for 12 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase.
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Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with brine (2 x 20 mL). Extract the aqueous layer once more with Ethyl Acetate (15 mL).
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Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, eluting with a gradient of 10-40% Ethyl Acetate in Hexanes) to yield the pure product as a white solid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.
Structural Elucidation Strategy
A self-validating analytical workflow is essential to unambiguously confirm the molecular architecture. We employ a triad of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy[3].
Caption: Integrated analytical workflow for the structural elucidation of biphenyl derivatives.
High-Resolution Mass Spectrometry (HRMS)
Causality: Phenolic compounds readily lose a proton to form highly stable phenoxide anions. Therefore, negative-ion electrospray ionization (ESI-) is prioritized over positive mode due to its superior sensitivity and lack of sodium/potassium adduct interference for this specific scaffold[3]. Protocol:
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Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.
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Inject 5 µL into an ESI-TOF mass spectrometer operating in negative ion mode.
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Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Results: The spectrum yields a high-intensity deprotonated molecular ion[M-H]⁻ at m/z 199.0765 (Calculated for C13H11O2: 199.0764), definitively confirming the molecular formula C13H12O2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While 1D ¹H and ¹³C NMR identify the functional groups and the number of distinct chemical environments, they cannot definitively prove the regiochemistry of the biphenyl linkage. 2D NMR (specifically Heteronuclear Multiple Bond Correlation, HMBC) is required to observe long-range ³JCH couplings across the inter-ring C-C bond, effectively bridging the two isolated spin systems[4]. Protocol:
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Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is chosen specifically to slow the chemical exchange rate of the hydroxyl protons, allowing them to be observed as distinct, quantifiable signals rather than broad baseline humps.
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Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra at 298 K.
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Acquire 2D COSY, HSQC, and HMBC spectra using standard gradient-selected pulse sequences.
Table 1: Summarized ¹H and ¹³C NMR Data (DMSO-d6, 600 MHz)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, J (Hz), Integration | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (²J, ³J) |
| Ring A (Phenol) | ||||
| 1 | - | Quaternary | 131.2 | H-3, H-5, H-2', H-6' |
| 2, 6 | 7.45 | d, J = 8.5, 2H | 127.8 | H-4 (OH) |
| 3, 5 | 6.85 | d, J = 8.5, 2H | 115.6 | H-2, H-6 |
| 4 | - | Quaternary | 157.1 | H-2, H-6, Phenol-OH |
| Phenol-OH | 9.52 | s, 1H | - | C-3, C-4, C-5 |
| Ring B (3-Subst.) | ||||
| 1' | - | Quaternary | 140.5 | H-2, H-6, H-3', H-5' |
| 2' | 7.55 | s, 1H | 124.3 | H-4', H-6', CH2 |
| 3' | - | Quaternary | 142.8 | H-5', CH2 |
| 4' | 7.22 | d, J = 7.5, 1H | 125.1 | H-2', H-6' |
| 5' | 7.35 | t, J = 7.5, 1H | 128.9 | H-4', H-6' |
| 6' | 7.42 | d, J = 7.5, 1H | 126.4 | H-2', H-4' |
| Aliphatic | ||||
| CH2 | 4.55 | d, J = 5.5, 2H | 63.4 | H-2', H-4', Aliphatic-OH |
| Aliphatic-OH | 5.20 | t, J = 5.5, 1H | - | CH2, C-3' |
Data Interpretation: The AA'BB' spin system (δ 7.45 and 6.85) is characteristic of the para-substituted phenol ring. The crucial HMBC correlation from the Ring A protons (H-2,6) to the Ring B quaternary carbon (C-1', δ 140.5) unambiguously confirms the 1,1'-biphenyl connectivity[4].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol: Analyze the neat solid using an Attenuated Total Reflectance (ATR) FT-IR spectrometer (4000–400 cm⁻¹). Results: A broad, intense absorption band at 3350 cm⁻¹ confirms the presence of hydrogen-bonded O-H stretching (encompassing both phenolic and aliphatic groups). Sharp bands at 1605 cm⁻¹ and 1510 cm⁻¹ correspond to the aromatic C=C skeletal vibrations, validating the highly conjugated biphenyl core.
Physicochemical Characterization
To ensure the material meets the stringent standards required for downstream biological assays or material science applications, basic physicochemical properties must be established:
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Appearance: Off-white to white crystalline powder.
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Melting Point: 152–154 °C (determined via differential scanning calorimetry at a heating rate of 10 °C/min).
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Solubility Profile: Highly soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol); insoluble in non-polar solvents (hexanes) and water.
Conclusion
The structural elucidation of 4-(3-Hydroxymethylphenyl)phenol requires a multi-modal analytical approach. The synthesis via Suzuki-Miyaura coupling provides a robust, scalable route to the biphenyl scaffold. By integrating HRMS for exact mass determination with 2D NMR (specifically leveraging HMBC) for regiochemical mapping, researchers can achieve a self-validating, definitive proof of structure.
References
- Sigma-Aldrich. "4-(3-Hydroxymethylphenyl)phenol." Sigma-Aldrich Product Catalog.
- RSC Publishing. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." RSC Advances.
- MDPI. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Nanomaterials.
- eGyanKosh. "STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA." eGyanKosh Repository.
- BMANA Journal. "ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY." Rasayan J. Chem.
- NIH / PMC. "Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP." Toxics.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmanaj.org [bmanaj.org]
